Comprehensive Technical Guide on O,O-Diethyl Hydrogen Thiophosphate: Structural Characterization, Analytical Workflows, and Metabolic Significance
Comprehensive Technical Guide on O,O-Diethyl Hydrogen Thiophosphate: Structural Characterization, Analytical Workflows, and Metabolic Significance
Executive Summary
O,O-Diethyl hydrogen thiophosphate (DETP) is a critical organothiophosphate compound, primarily recognized as a central metabolite and environmental degradation product of widely used organophosphorus (OP) pesticides, such as chlorpyrifos and ethion[1][2]. Understanding its chemical structure, molecular weight, and physicochemical behavior is essential for toxicologists, environmental chemists, and drug development professionals who monitor OP exposure and assess environmental remediation strategies. This whitepaper provides an in-depth analysis of DETP's structural properties, degradation pathways, and field-validated analytical protocols.
Chemical Structure and Physicochemical Properties
DETP consists of a central pentavalent phosphorus atom double-bonded to a sulfur atom (thiono group, P=S), single-bonded to a hydroxyl group, and single-bonded to two ethoxy groups[3]. The presence of the P=S bond imparts distinct lipophilic characteristics compared to its oxon (P=O) analogs, while the hydroxyl group allows for rapid proton dissociation. At physiological pH (7.3), DETP predominantly exists as its conjugate base, the diethyl thiophosphate anion (C4H10O3PS⁻)[1].
Understanding the exact molecular weight and polar surface area is critical for designing chromatographic separation methods and mass spectrometry parameters.
Table 1: Quantitative Physicochemical Data of DETP and its Conjugate Base
| Property | O,O-Diethyl Hydrogen Thiophosphate (Acid) | O,O-Diethyl Thiophosphate (Anion) |
| PubChem CID | 655[3] | 3683036[1] |
| Molecular Formula | C₄H₁₁O₃PS[3] | C₄H₁₀O₃PS⁻[1] |
| Molecular Weight | 170.17 g/mol [3] | 169.16 g/mol [1] |
| Exact Mass | 170.01665 Da[3] | 169.00882 Da[1] |
| XLogP3 | 1.4[3] | 1.4[1] |
| Topological Polar Surface Area | 70.8 Ų[3] | 73.6 Ų[1] |
| Complexity | 106[3] | 106[1] |
Metabolic and Environmental Degradation Pathways
In both mammalian systems and soil microbiomes, parent OP compounds undergo enzymatic hydrolysis to yield DETP. In soil, microbial phosphotriesterases initiate the cleavage of P-O-C or P-S-C linkages, breaking down highly toxic pesticides into DETP, which is subsequently mineralized into basic phosphates and sulfates[2]. In human biomonitoring, DETP serves as the most frequent urinary biomarker for acute and chronic OP intoxication, which is linked to the blockage of synaptic acetylcholine decomposition[1].
Figure 1: Metabolic and environmental degradation pathway of OP pesticides yielding DETP.
Experimental Protocol: Extraction and Quantification of DETP
To accurately quantify DETP in environmental water or biological fluids, researchers employ Solid Phase Extraction (SPE) coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)[4]. The following self-validating protocol emphasizes the mechanistic causality behind each step to ensure high recovery and prevent artifactual oxidation of the P=S bond.
Figure 2: SPE and LC-MS/MS analytical workflow for DETP extraction and quantification.
Step-by-Step Methodology:
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Sample Preparation & Loading:
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Action: Filter the aqueous sample (e.g., 2 L of river water) and load it onto a preconditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (200 mg, 6 mL)[4].
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Causality: The HLB polymeric sorbent retains both the non-polar parent OP pesticides and the moderately polar DETP metabolite. Filtering prevents cartridge clogging and removes particulate-bound analytes that could skew dissolved concentration data.
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Matrix Washing:
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Action: Wash the cartridge with 6 mL of ultrapure water[4].
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Causality: This selectively removes highly polar salts and endogenous matrix components (like urea in biological samples) that would otherwise cause severe ion suppression during electrospray ionization (ESI) in the mass spectrometer.
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Sequential Elution:
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Action: Elute analytes using 6 mL of Methyl tert-butyl ether (MTBE)–Methanol (1:1, v/v) followed by 6 mL of Acetone–Hexane (1:1, v/v)[4].
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Causality: The biphasic elution strategy ensures the quantitative recovery of a broad polarity range. MTBE-MeOH effectively disrupts hydrogen bonding to elute the polar DETP, while Acetone-Hexane strips the highly lipophilic parent compounds from the sorbent.
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Concentration and Reconstitution:
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Action: Dry the eluate under a gentle stream of high-purity N₂ gas at room temperature, then reconstitute in 200 μL of Methanol[4].
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Causality: Utilizing N₂ gas instead of thermal evaporation prevents the artifactual thermal oxidation of the thiophosphate (P=S) group to its oxon (P=O) analog[4]. Preserving the structural integrity of the sample prior to UPLC-MS/MS analysis is paramount for accurate biomarker quantification.
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UPLC-ESI-MS/MS Analysis:
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Action: Analyze using Negative Electrospray Ionization (ESI-) for thiophosphate diesters, utilizing Data-Independent Acquisition (DIA) for screening and Data-Dependent Acquisition (DDA) for MS/MS structural confirmation[4].
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Causality: DETP readily deprotonates to form the C₄H₁₀O₃PS⁻ anion, making ESI- the most sensitive ionization mode[1]. DDA provides definitive product ion spectra for unambiguous structural identification against complex background noise.
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Synthesis and Industrial Applications
While primarily studied as a metabolite, DETP and its salts (e.g., O,O-Diethyl thiophosphate potassium salt, MW 208.26 g/mol ) are synthesized industrially as vital building blocks for novel organophosphorus derivatives[5]. The industrial synthesis typically involves reacting phosphorus pentasulfide with absolute ethanol to yield O,O-diethyl dithiophosphate. This intermediate is then reacted with a fixed quantity of chlorine gas to yield O,O-diethyl chlorothiophosphate, which can be subsequently hydrolyzed or neutralized to form DETP or its respective salts[6].
References
-
Diethyl thiophosphate | C4H10O3PS- | CID 3683036 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]
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O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]
- CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate Source: Google Patents URL
-
Discovery of Three Organothiophosphate Esters in River Water Using High-Resolution Mass Spectrometry Source: Environmental Science & Technology - ACS Publications URL:[Link]
Sources
- 1. Diethyl thiophosphate | C4H10O3PS- | CID 3683036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate - Google Patents [patents.google.com]
